
(Z)-4,4-difluoro-N-hydroxycyclohexanecarbimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4,4-difluoro-N-hydroxycyclohexanecarbimidoyl chloride is a chemical compound with a unique structure that includes a cyclohexane ring substituted with difluoro and hydroxy groups, along with a carbimidoyl chloride functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,4-difluoro-N-hydroxycyclohexanecarbimidoyl chloride typically involves the reaction of cyclohexanone with difluoromethylamine and subsequent chlorination. The reaction conditions often require the use of a strong base, such as sodium hydride, and a chlorinating agent like thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4,4-difluoro-N-hydroxycyclohexanecarbimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbimidoyl chloride group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of 4,4-difluorocyclohexanone.
Reduction: Formation of 4,4-difluoro-N-hydroxycyclohexanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-4,4-difluoro-N-hydroxycyclohexanecarbimidoyl chloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. The difluoro and hydroxy groups can interact with biological molecules, providing insights into their function and structure.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The presence of the difluoro group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of (Z)-4,4-difluoro-N-hydroxycyclohexanecarbimidoyl chloride involves its interaction with specific molecular targets. The difluoro group can form strong hydrogen bonds, while the carbimidoyl chloride group can react with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4-difluorocyclohexanone
- 4,4-difluoro-N-hydroxycyclohexanamine
- 4,4-difluorocyclohexanecarboxylic acid
Uniqueness
(Z)-4,4-difluoro-N-hydroxycyclohexanecarbimidoyl chloride is unique due to the presence of both difluoro and carbimidoyl chloride functional groups. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds.
Propriétés
Formule moléculaire |
C7H10ClF2NO |
|---|---|
Poids moléculaire |
197.61 g/mol |
Nom IUPAC |
(1E)-4,4-difluoro-N-hydroxycyclohexane-1-carboximidoyl chloride |
InChI |
InChI=1S/C7H10ClF2NO/c8-6(11-12)5-1-3-7(9,10)4-2-5/h5,12H,1-4H2/b11-6+ |
Clé InChI |
RHJCIHUPPRZVLZ-IZZDOVSWSA-N |
SMILES isomérique |
C1CC(CCC1/C(=N\O)/Cl)(F)F |
SMILES canonique |
C1CC(CCC1C(=NO)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


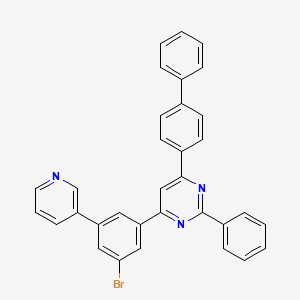
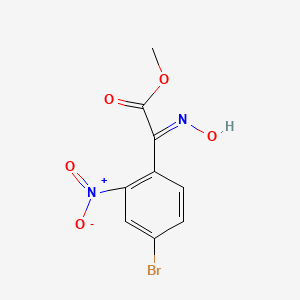

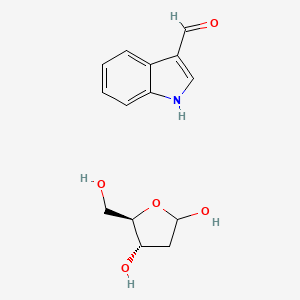
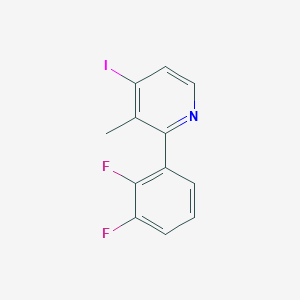
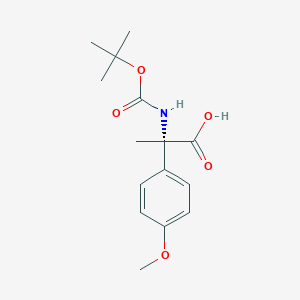
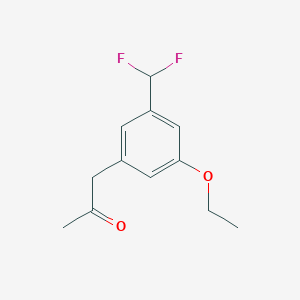

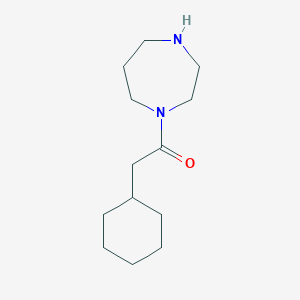
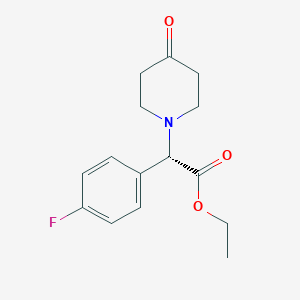
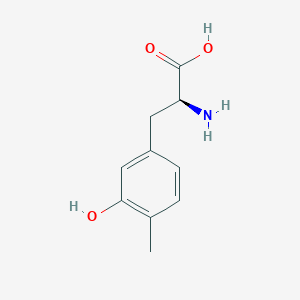
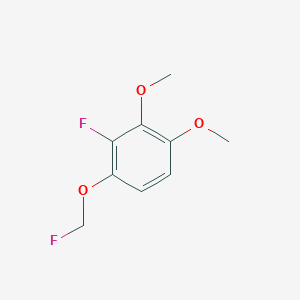
![(3S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B14045337.png)
![8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B14045351.png)
